2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Description
This compound (CAS: 955260-83-0, molecular formula: C₂₃H₂₁N₅OS₂, molecular weight: 447.5757) features a pyridazine core linked to a 2,4-dimethylthiazole moiety via a sulfanyl bridge, with an N-(2,5-dimethylphenyl)acetamide substituent (Fig. 1) . The dimethylphenyl group likely influences steric and electronic properties, impacting solubility and target affinity.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c1-11-5-6-12(2)16(9-11)21-17(24)10-25-18-8-7-15(22-23-18)19-13(3)20-14(4)26-19/h5-9H,10H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHNZHOSNSLNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the introduction of the acetamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Overview
2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with significant potential across various scientific fields, particularly in chemistry, biology, and medicine. Its unique structural features—including a thiazole ring, a pyridazine ring, and an acetamide group—contribute to its diverse applications.
Chemistry
The compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Synthesis of Derivatives : Used to create more complex molecules through substitution reactions.
- Reagent in Organic Reactions : Acts as a reagent in multi-step synthetic pathways.
Biology
In biological research, the compound is explored for its potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that derivatives of thiazole and pyridazine exhibit significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
- Antifungal Properties : Related compounds have demonstrated effectiveness against drug-resistant fungal strains, indicating potential applications in treating infections .
Medicine
The compound is under investigation for its pharmacological properties:
- Drug Development : Its unique chemical structure makes it a candidate for the development of new therapeutic agents targeting specific diseases.
- Mechanism of Action : It may interact with molecular targets such as enzymes and receptors, modulating their activity to produce desired biological effects .
Industry
In industrial applications, this compound is utilized in developing new materials:
- Polymers and Coatings : Its chemical properties are leveraged to create advanced materials with specific functionalities.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that thiazole derivatives exhibited potent activity against resistant bacterial strains. The specific compound was highlighted for its ability to inhibit bacterial growth effectively .
- Therapeutic Potential : Research conducted on similar compounds indicated promising results in cancer cell line studies. The mechanism of action involves the modulation of cell signaling pathways that are crucial for cancer proliferation .
- Material Development : Industrial applications have been explored where the compound's unique properties were utilized in creating high-performance coatings that exhibit resistance to environmental degradation .
Mechanism of Action
The mechanism of action of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Features and Substituent Variations
The following table summarizes key structural differences and similarities between the target compound and analogs identified in the literature:
Key Observations:
Core Heterocycles: The target compound’s pyridazine-thiazole core differs from triazole-based analogs (e.g., ), which may alter electronic properties and binding modes. Thiazole and pyridazine rings are associated with kinase inhibition and antimicrobial activity, while triazoles are common in antifungal agents.
Substituent Effects :
- Phenyl Group Modifications : The 2,5-dimethylphenyl group in the target compound contrasts with dichlorophenyl () or hydroxyacetamide () substituents. Chlorine atoms increase lipophilicity and electron-withdrawing effects, while methyl groups enhance steric bulk without significant electronic disruption .
- Heterocyclic Additions : Allyl () and furan () substituents introduce π-π stacking or hydrogen-bonding capabilities, which could modulate target selectivity.
Biological Activity
The compound 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a thiazole and pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 302.39 g/mol. The compound features a thiazole ring, a pyridazine moiety, and an acetamide functional group, which contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various strains of bacteria and fungi:
- Gram-positive Bacteria : Some derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
- Fungal Infections : Compounds related to thiazole structures have shown broad-spectrum antifungal activity against drug-resistant Candida strains .
Anticancer Potential
Research has highlighted the anticancer potential of thiazole and pyridazine derivatives. A study screening a library of compounds found that certain derivatives could inhibit cancer cell proliferation effectively. The ability to penetrate multicellular spheroids—a model that mimics tumor environments—enhances their potential as anticancer agents .
The biological activity of these compounds is often attributed to their ability to interact with specific enzymes or receptors:
- Cholinesterase Inhibition : Thiazole derivatives have shown inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission and have implications in treating Alzheimer's disease .
- Targeting Signaling Pathways : Some derivatives affect pathways involving amyloid-beta aggregation and tau protein phosphorylation, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study published in the Molecules journal examined various thiazole derivatives for their antimicrobial properties. The results indicated that compounds with the thiazole-pyridazine scaffold exhibited significant activity against resistant bacterial strains .
- Anticancer Screening : Research highlighted in Scientific Reports focused on the anticancer properties of thiazole-containing compounds. The study revealed that these compounds could inhibit tumor growth in vitro and in vivo models, suggesting their potential as chemotherapeutic agents .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the critical synthetic steps and characterization methods for this compound?
The synthesis involves multi-step reactions, including:
- Coupling of intermediates : Equimolar concentrations of precursors (e.g., thiazole-pyridazine derivatives and acetamide-containing intermediates) are refluxed with catalysts like pyridine and Zeolite (Y-H) at 150°C for 5 hours .
- Workup and purification : Post-reaction, the mixture is cooled, precipitated with ice/HCl, filtered, and recrystallized using ethanol .
- Characterization : NMR and HPLC are essential for confirming structural integrity and purity. For example, -NMR can verify the presence of methyl groups on the thiazole and phenyl rings, while HPLC ensures >95% purity .
Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?
Key parameters include:
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Catalyst selection : Zeolite (Y-H) enhances reaction efficiency by promoting sulfanyl group coupling .
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Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 150°C optimize intermediate solubility and reaction kinetics .
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Statistical experimental design : Response surface methodology (RSM) can model interactions between variables (e.g., temperature, catalyst loading) to predict optimal conditions, reducing trial-and-error approaches .
Variable Optimal Range Impact on Yield Temperature 145–155°C ±8% yield Catalyst loading 0.01–0.015 M ±12% yield
Basic: What analytical techniques are used to resolve structural ambiguities in this compound?
- Spectroscopy : High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., expected [M+H]+ at 448.56 g/mol for analogs ).
- X-ray crystallography : Resolves stereochemical ambiguities in heterocyclic rings (e.g., pyridazine-thiazole orientation) .
- Chromatography : Reverse-phase HPLC with UV detection at 254 nm monitors purity and identifies byproducts .
Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
Methodologies include:
- Analog synthesis : Modify substituents (e.g., methyl groups on the phenyl ring) and assess changes in bioactivity. For example, replacing 2,5-dimethylphenyl with 3,5-dimethylphenyl alters steric effects .
- Computational modeling : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing binding to biological targets .
- Biological assays : Dose-response studies (e.g., IC50 determinations in antiproliferative assays) correlate structural features with activity .
Advanced: How should researchers address discrepancies in reported biological activity data?
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., MTT vs. SRB assays for cytotoxicity) to identify protocol-dependent variability .
- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
- Cross-validation with analogs : Evaluate structurally similar compounds (e.g., N-(3-methylphenyl)-2-{[6-(4-methylthiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide) to isolate substituent-specific effects .
Basic: What are the stability considerations for this compound during storage and handling?
- Light sensitivity : Store in amber vials to prevent photodegradation of the thiazole ring .
- Moisture control : Use desiccants in storage containers, as acetamide groups may hydrolyze in humid environments .
- Temperature : Long-term stability requires storage at −20°C, validated via accelerated stability studies (40°C/75% RH for 6 months) .
Advanced: What strategies can resolve low solubility issues in biological assays?
- Co-solvent systems : Use DMSO-water mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility, later cleaved in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Advanced: How can computational methods streamline the identification of novel analogs?
- Virtual screening : Molecular docking against target proteins (e.g., kinases) prioritizes analogs with predicted high affinity .
- QSAR modeling : Build regression models correlating descriptors (e.g., logP, polar surface area) with activity data to guide synthesis .
- Reaction prediction tools : Platforms like ICReDD integrate quantum chemistry and machine learning to propose viable synthetic routes for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
